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molecular formula C15H13FN4O B8785207 1-(4-Fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 58536-94-0

1-(4-Fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B8785207
M. Wt: 284.29 g/mol
InChI Key: XAYODJPLXQOKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931183

Procedure details

To a suspension of 10.0 g. of powdered 1-(4'-fluorobenzyl)-2-methylamino-pyrido[2,3-d]pyrimidin-4(1H)-one in 300 ml. of tetrahydrofuran is added portionwise over the course of 5 minutes 4.8 g. of potassium t-butoxide and the resulting mixture is stirred at room temperature for 45 minutes. There is then added 6.5 g. of methyl iodide followed by stirring at room temperature for two days. The resulting mixture is filtered through celite and the filtrate evaporated to dryness. The residue is dissolved in 100 ml. of methylene chloride, washed twice with water, dried, filtered and evaporated to dryness. The residue is dissolved in a small amount of chloroform and filtered through a 650 ml. filter column using silica and chloroform. The combined product containing fractions are evaporated to dryness, the residue dissolved in 50 ml. of methylene chloride and ether added while warming on a steam bath to obtain 1-(4'-fluorobenzyl)-2-dimethylamino-pyrido[2,3-d]pyrimidin-4(1H)-one, m.p. 167°-170°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[C:10](=[O:17])[N:9]=[C:8]2[NH:18][CH3:19])=[CH:4][CH:3]=1.[CH3:22]C(C)([O-])C.[K+].CI>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[C:10](=[O:17])[N:9]=[C:8]2[N:18]([CH3:22])[CH3:19])=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN2C(=NC(C3=C2N=CC=C3)=O)NC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 10.0 g
ADDITION
Type
ADDITION
Details
There is then added 6.5 g
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml
WASH
Type
WASH
Details
of methylene chloride, washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a small amount of chloroform
FILTRATION
Type
FILTRATION
Details
filtered through a 650 ml
FILTRATION
Type
FILTRATION
Details
filter column
ADDITION
Type
ADDITION
Details
The combined product containing fractions
CUSTOM
Type
CUSTOM
Details
are evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 50 ml
ADDITION
Type
ADDITION
Details
of methylene chloride and ether added
TEMPERATURE
Type
TEMPERATURE
Details
while warming on a steam bath

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=CC=C(CN2C(=NC(C3=C2N=CC=C3)=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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